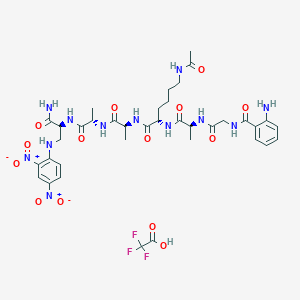

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

Descripción general

Descripción

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate: is a synthetic peptide compound. It is often used in biochemical research, particularly in the study of enzyme kinetics and protein interactions. The compound’s structure includes a sequence of amino acids with specific modifications, such as acetylation and dinitrophenylation, which can influence its biochemical properties and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

Modification Steps: Specific modifications, such as acetylation of lysine and dinitrophenylation of diaminopropionic acid, are introduced using appropriate reagents and conditions.

Industrial Production Methods

While the industrial production of such specialized peptides is less common, it can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of larger quantities of the peptide.

Análisis De Reacciones Químicas

Enzymatic Reactions in HDAC Activity Assays

The peptide’s primary function revolves around its role as a substrate for HDACs, followed by protease cleavage:

-

HDAC-mediated deacetylation :

HDAC enzymes hydrolyze the acetyl group from Lys(Ac), generating a free lysine residue:This reaction restores the lysine’s positive charge, making the adjacent Ala-Lys bond susceptible to trypsin cleavage .

-

Trypsin cleavage post-deacetylation :

Trypsin specifically cleaves after the deacetylated lysine residue, separating the fluorophore (Abz) from the quencher (Dnp):This cleavage disrupts FRET quenching, enabling fluorescence detection .

FRET Mechanism and Fluorescence Activation

The peptide’s design exploits intramolecular quenching between Abz (fluorophore) and Dnp (quencher):

| Parameter | Value/Outcome | Source |

|---|---|---|

| Quenching efficiency | >90% in intact peptide | |

| Fluorescence increase | 20–50-fold post-cleavage | |

| Detection limit | Sub-nanomolar HDAC activity in assays |

The spatial proximity of Abz and Dnp in the uncleaved peptide suppresses fluorescence. Proteolytic separation of these groups post-HDAC/trypsin treatment restores fluorescence, providing a quantitative measure of enzyme activity .

Key Research Findings

-

Kinetic parameters : Substrates with Dnp quenching exhibit values exceeding , enabling high-sensitivity HDAC detection .

-

Therapeutic relevance : Used in developing HDAC inhibitors for cancer therapy, where acetylated lysine mimics chromatin remodeling targets .

This peptide’s tailored reactivity and modular design make it indispensable in both basic research and drug discovery workflows.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 trifluoroacetate serves as a crucial building block in the synthesis of peptides. Its unique amino acid sequence allows for the creation of complex peptides that can be tailored for specific biological functions.

- Case Study : A study by B.E. Schultz et al. (2004) demonstrated the effectiveness of this compound in synthesizing peptides that mimic natural proteins, which are essential for drug development and therapeutic applications .

Drug Delivery Systems

The compound's structural characteristics enable it to be incorporated into advanced drug delivery systems. By modifying its peptide sequence, researchers can enhance the targeting and efficacy of therapeutic agents.

- Research Findings : Investigations have shown that peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 can be used to improve the solubility and bioavailability of poorly soluble drugs, making them more effective in clinical settings .

Bioconjugation

Bioconjugation involves linking biomolecules to improve their stability and functionality. This compound is used to create conjugates that can be employed in various applications, including diagnostics and therapeutics.

- Application Example : The incorporation of Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 into bioconjugates has been explored for enhancing the stability of antibodies and other proteins used in therapeutic applications .

Cancer Therapy Research

In cancer research, this peptide plays a significant role in developing targeted therapies. Specific peptide sequences can be designed to bind selectively to cancer cells, thereby improving treatment outcomes.

- Clinical Insights : Studies have indicated that peptides derived from Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 can be engineered to deliver cytotoxic agents directly to tumor sites, minimizing damage to healthy tissues .

Diagnostics

The compound is also utilized in creating diagnostic tools such as biosensors. These tools are designed to detect specific biomolecules in clinical samples, aiding in disease diagnosis.

- Innovative Applications : Research has shown that peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 can enhance the sensitivity and specificity of diagnostic assays, particularly in detecting biomarkers associated with various diseases .

Mecanismo De Acción

The compound exerts its effects primarily through its interactions with enzymes and proteins. The acetyl and dinitrophenyl modifications can influence binding affinity and specificity, affecting the compound’s activity in biochemical assays. The molecular targets and pathways involved depend on the specific enzymes or proteins being studied.

Comparación Con Compuestos Similares

Similar Compounds

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap-NH2 Trifluoroacetate: Lacks the dinitrophenyl modification.

Abz-Gly-Ala-Lys-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate: Lacks the acetyl modification.

Uniqueness

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate is unique due to its specific sequence and modifications, which can provide distinct biochemical properties and interactions compared to similar compounds. These modifications can enhance its utility in specific research applications, such as fluorescence-based assays and enzyme kinetics studies.

Actividad Biológica

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 trifluoroacetate, commonly referred to as Abz-GAK(Ac)-AA-Dap(Dnp)-NH2, is a synthetic peptide that has garnered attention in biochemical research due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound has a complex structure characterized by the following properties:

- Molecular Formula : C₃₅H₄₈N₁₂O₁₂

- Molecular Weight : 828.829 g/mol

- CAS Number : 761443-02-1

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 1357.4 ± 65.0 °C at 760 mmHg

The peptide includes several modifications, such as acetylation at the lysine residue and dinitrophenylation at the diaminopropionic acid, which enhance its biochemical properties and interactions with biological targets .

Abz-GAK(Ac)-AA-Dap(Dnp)-NH2 exhibits its biological activity primarily through interactions with various enzymes and proteins. The modifications present in the peptide can influence its binding affinity and specificity, which is crucial for its function in biochemical assays.

Key Mechanisms:

- Enzyme Interaction : The compound is utilized in enzyme kinetics studies to understand how enzymes interact with substrates and inhibitors.

- Protein-Protein Interactions : It serves as a tool for investigating protein interactions, essential for understanding cellular processes.

- Fluorescence Studies : The modifications allow for fluorescence-based assays, facilitating real-time monitoring of biochemical reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides similar to Abz-GAK(Ac)-AA-Dap(Dnp)-NH2. Research indicates that peptides with hydrophobic and positively charged residues exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, peptides designed with specific sequences showed minimum inhibitory concentrations (MIC) ranging from 1 to 8 µM against resistant strains .

Cytotoxicity

While exhibiting antimicrobial properties, it is also essential to evaluate cytotoxicity. In various studies, peptides similar to Abz-GAK(Ac)-AA-Dap(Dnp)-NH2 demonstrated low cytotoxicity on normal cell lines within the MIC range, indicating their potential as selective antimicrobial agents without harming human cells .

Case Studies

- Antimicrobial Peptide Design :

- Histone Deacetylase (HDAC) Activity Assay :

Comparative Analysis with Similar Compounds

| Compound Name | Modifications | Unique Features |

|---|---|---|

| Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap-NH2 | Lacks DNP modification | Basic structure without dinitrophenyl group |

| Abz-Gly-Ala-Lys-Ala-Ala-Dap(Dnp)-NH2 | Lacks acetyl modification | Basic structure without acetylated lysine |

Abz-GAK(Ac)-AA-Dap(Dnp)-NH2 is distinct due to its specific sequence and modifications that provide unique biochemical properties compared to similar compounds .

Propiedades

IUPAC Name |

N-[2-[[(2S)-1-[[(2S)-6-acetamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)/t18-,19-,20-,26-,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMGUHUTFJVIJA-GHLITAEZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49F3N12O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.